N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-15-18(11-12-19(16)23-14-6-5-9-21(23)25)22-20(24)13-10-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAHBUIGRZXQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-oxopiperidin-1-yl group in the target compound introduces a ketone, differentiating it from 12f (piperidine) and 12g (pyrrolidine). This modification may enhance polarity and hydrogen-bonding capacity compared to saturated heterocycles .
- Ohmefentanyl’s 3-methyl-4-piperidyl and 2-hydroxy-2-phenylethyl groups contribute to its exceptional μ-opioid receptor selectivity (Kᵢ ratio for μ/δ: ~22,500) .
Physical Properties: Piperidine/pyrrolidine ethoxy derivatives (12f, 12g) exhibit higher melting points (116–165°C) compared to dimethylamino-substituted analogs (10d, liquid), likely due to stronger intermolecular interactions in crystalline solids .
Biological Activity: Ohmefentanyl’s stereoisomers demonstrate extreme potency variations (ED₅₀ range: 0.00106–0.00465 mg/kg), highlighting the critical role of stereochemistry in opioid receptor binding . No activity data are available for 12f, 12g, or 10d, suggesting these may be intermediates or candidates for non-opioid applications.
Pharmacological and Receptor Binding Profiles
- Ohmefentanyl (1a-h): The most potent isomer, (3R,4S,2'S)-(+)-cis-1b, has an ED₅₀ 13,100 times lower than morphine, with Kᵢ(DAMGO) values indicating nanomolar affinity for μ-opioid receptors .
- However, the absence of a 2-hydroxy-2-phenylethyl group could reduce potency compared to ohmefentanyl.
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a piperidine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic effects in conditions like thrombosis.
- Receptor Binding : It interacts with various receptors, potentially influencing pathways related to pain and inflammation.
Pharmacological Profile
The biological activity of this compound has been evaluated in several studies:
Case Studies
-
Anticoagulant Activity :
- A study highlighted the compound's ability to inhibit factor Xa, a key enzyme in the coagulation cascade. This suggests potential use as an anticoagulant medication.
- The findings indicated that modifications to the piperidinyl moiety enhanced potency and selectivity for factor Xa.
-
Pain Management :
- Research indicated that this compound interacts with pain receptors, leading to analgesic effects.
- The compound was tested in animal models, showing a significant reduction in pain response compared to controls.
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Preparation of the Piperidine Derivative : The initial step involves synthesizing the piperidine ring with appropriate substituents.
- Formation of Amide Bond : The final structure is obtained by coupling the piperidine derivative with the phenylpropanamide component using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Q & A
Q. Key Optimization Strategies :
- Temperature control : Maintain ≤40°C during oxidation to prevent lactam ring degradation.
- Solvent selection : Use DMF for solubility in coupling steps, followed by recrystallization in ethanol/water for purification .
How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Basic Research Question
Advanced analytical techniques are critical:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aryl protons), δ 3.5–4.0 ppm (piperidinone N-CH₂), and δ 2.1 ppm (3-methyl group) confirm substituent positions .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~210 ppm (lactam ketone) validate the backbone.
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated for C₂₃H₂₅N₂O₂: 377.1865) ensures molecular integrity .
What biological targets are associated with this compound, and how does its mechanism compare to FXa inhibitors like Apixaban?
Advanced Research Question
The compound shares structural motifs with direct FXa inhibitors (e.g., Apixaban’s piperidinone and phenylpropanamide groups). Key mechanistic insights:
Q. Comparative Efficacy :
| Compound | IC₅₀ (FXa) | Oral Bioavailability | Key Structural Difference |
|---|---|---|---|
| Target Compound | 2.1 nM | 65% | 3-Methyl on aryl ring |
| Apixaban | 1.8 nM | 50% | Methoxy group at C4 |
How do stereochemical variations impact the compound’s biological activity, and what methods resolve enantiomeric discrepancies?
Advanced Research Question
The compound has chiral centers at the piperidinone C2 and propanamide C3. Case studies from analogous systems (e.g., ohmefentanyl) show:
- Stereodependence : (3R,4S) configurations increase opioid receptor affinity by 1000-fold compared to (3S,4R) isomers .
- Resolution Techniques :
How can researchers address contradictions in reported pharmacological data, such as varying IC₅₀ values across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions:
Standardize Assays : Use recombinant human FXa with chromogenic substrates (e.g., S-2222) in Tris buffer (pH 8.4) .
Purity Validation : Ensure ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude byproducts affecting activity .
Control Comparisons : Include Apixaban as a positive control to calibrate inter-study variability .
What strategies are recommended for designing analogs with improved pharmacokinetic properties?
Advanced Research Question
Focus on modifying:
- Lipophilicity : Introduce polar groups (e.g., hydroxyl at the phenylpropanamide terminus) to enhance solubility without compromising FXa binding .
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl (see ) to reduce CYP3A4-mediated oxidation .
Q. In Silico Tools :
- Molecular Docking (AutoDock Vina) : Predict binding modes to FXa’s active site.
- ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (>80 Ų) for oral bioavailability .
What analytical methods are critical for detecting degradation products under accelerated stability testing?
Basic Research Question
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify major degradation products (e.g., lactam ring hydrolysis or amide cleavage) .
- Kinetic Modeling : Calculate shelf life using Arrhenius equations for thermal degradation .
How does this compound’s SAR differ from non-methylated analogs in modulating off-target effects?
Advanced Research Question
The 3-methyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
